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Compound of Interest

methyl 4-amino-1-methyl-1H-
Compound Name:
pyrazole-5-carboxylate

Cat. No.: B1587756

An In-depth Technical Guide to Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

Executive Summary: This guide provides a comprehensive technical overview of methyl 4-
amino-1-methyl-1H-pyrazole-5-carboxylate, a key heterocyclic building block for
professionals in chemical research and drug development. We delve into its precise chemical
identity, regioselective synthesis, and spectroscopic validation. Furthermore, this document
explores the strategic importance of the aminopyrazole scaffold in medicinal chemistry,
highlighting its role as a versatile intermediate in the synthesis of high-value compounds for the
pharmaceutical and agrochemical industries. Detailed protocols, data interpretation, and safety
guidelines are provided to equip researchers with the practical knowledge required to
effectively utilize this compound.

Chemical Identity and Physicochemical Properties

Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is a substituted pyrazole, a five-
membered aromatic heterocycle containing two adjacent nitrogen atoms. The specific
arrangement of its functional groups—an amino group at position 4 and a methyl carboxylate
group at position 5, with a methyl group on the N1 nitrogen—makes it a structurally distinct and
valuable synthetic intermediate.

IUPAC Nomenclature and Structural Data

o |[UPAC Name: methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate[1]
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« CAS Number: 923283-54-9[1]

e Molecular Formula: CeHoN3O2[1]

o Chemical Structure: (Image Source: PubChem CID 4715109)

Physicochemical Data

The key physical and chemical properties are summarized below for quick reference.

Property Value Source
Molecular Weight 155.15 g/mol [1]
Appearance Solid (form may vary) N/A
Melting Point 65-75 °C [2]

WMYQZQLKVASMIV-
InChiKey [1]
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The Aminopyrazole Scaffold: A Privileged Structure
in Drug Discovery

The pyrazole ring system is a cornerstone of modern medicinal chemistry. It often serves as a
bioisosteric replacement for benzene rings, a strategy used to enhance physicochemical
properties such as aqueous solubility while potentially improving metabolic stability and
potency. The 5-aminopyrazole motif, in particular, is considered a "privileged scaffold" because
it is a structural component in a wide array of compounds with diverse biological activities,
including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[3][4] Its utility
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stems from the strategic placement of hydrogen bond donors and acceptors, which facilitates
strong and specific interactions with biological targets such as protein kinases.[5][6]

Regioselective Synthesis

The synthesis of substituted pyrazoles often relies on the condensation of a hydrazine with a
1,3-dielectrophile.[7] A critical challenge in synthesizing methyl 4-amino-1-methyl-1H-
pyrazole-5-carboxylate is controlling the regiochemistry. The use of an unsymmetrical
precursor like methylhydrazine can lead to isomeric products (e.g., the 3-amino or 5-amino
analogs).[3][8] The protocol described below is adapted from established methods for related
aminopyrazole esters, designed to favor the desired 4-amino-5-carboxylate isomer.[9][10]

Synthetic Rationale

The chosen strategy involves the reaction of methylhydrazine with a derivative of methyl
cyanoacetate, specifically methyl 2-cyano-3-ethoxyacrylate. This precursor contains the
required three-carbon backbone and appropriate functional groups. The ethoxy group acts as a
leaving group upon nucleophilic attack by the hydrazine, initiating cyclization. The subsequent
tautomerization and aromatization yield the stable pyrazole ring.

Detailed Experimental Protocol

Reaction: Methylhydrazine + Methyl 2-cyano-3-ethoxyacrylate — Methyl 4-amino-1-methyl-
1H-pyrazole-5-carboxylate

Materials:

o Methylhydrazine (40% aqueous solution)

Methyl 2-cyano-3-ethoxyacrylate

Toluene (solvent)

Sodium bicarbonate (for workup)

Brine (for workup)

Anhydrous magnesium sulfate (for drying)
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o Ethyl acetate and hexanes (for chromatography)
Procedure:

o Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer,
dropping funnel, and thermometer, dissolve methyl 2-cyano-3-ethoxyacrylate (1.0 eq) in
toluene (approx. 5-10 mL per gram of starting material).

o Reagent Addition: Cool the solution to 20-25°C using a water bath. Slowly add
methylhydrazine (1.1 eq, 40% ag. solution) dropwise via the dropping funnel over 30
minutes. The causality for this controlled addition is to manage the exothermic nature of the
reaction and prevent the formation of side products. The temperature should be maintained
below 30°C.

e Initial Reaction: After the addition is complete, allow the mixture to stir at room temperature
for 1-3 hours to ensure the initial condensation is complete.[10]

o Cyclization: Heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for
2-4 hours. This provides the necessary thermal energy to drive the intramolecular cyclization
and subsequent elimination of ethanol and water to form the aromatic pyrazole ring.

e Workup and Extraction: Cool the mixture to room temperature. Transfer the mixture to a
separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to
neutralize any acid impurities) and brine (to reduce the solubility of organic material in the
agueous phase).

e Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium
sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

 Purification: The resulting crude solid is purified by flash column chromatography on silica
gel, eluting with a gradient of ethyl acetate in hexanes. The causality for this step is to
separate the desired product from unreacted starting materials and any isomeric byproducts.

o Final Product: Combine the pure fractions and remove the solvent under reduced pressure
to yield methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate as a solid.

Synthesis Workflow Diagram
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Preparation

1. Dissolve Precursor
in Toluene

2. Cool to 20-25°C

3. Add Methylhydrazine
(Maintain <30°C)

4. Stir at RT
(1-3 hours)

5. Reflux
(2-4 hours)

Purification

Final Product
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Derivatization Reactions Potential Applications

Reductive Amination -
(N-Alkylation) — > Novel Pesticides

Methyl 4-amino-1-methyl- N-Sulfonylation
1H-pyrazole-5-carboxylate (Sulfonamide Formation)

N-Acylation > o
(Amide Formation) Antiviral Agents

Kinase Inhibitors

Click to download full resolution via product page

Caption: Common derivatization pathways for the core scaffold.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of
Chemicals, this compound presents several hazards.

[1]* Hazard Statements:

e H302: Harmful if swallowed. [1] * H315: Causes skin irritation. [1] * H319: Causes serious
eye irritation. [1] * H335: May cause respiratory irritation. *[1] Precautionary Measures:

e Use only in a well-ventilated area or under a chemical fume hood.

o Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves,
safety goggles, and a lab coat. [2] * Avoid breathing dust or vapors.

 In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical
advice.

[2]### 7. References

e PubChem. (n.d.). methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate. National Center
for Biotechnology Information. Retrieved from --INVALID-LINK--
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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